Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride generally involves the formation of the pyrrole ring followed by the introduction of the amino and ester functional groups. A common method includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where 1,4-diketones undergo cyclization in the presence of ammonia or primary amines.
Introduction of the Amino Group: This step typically involves the reduction of nitrile or imine derivatives.
Formation of the Ester: This can be done through esterification of the carboxylic acid using methanol in the presence of acid catalysts.
Industrial Production Methods: On an industrial scale, the production method may involve more efficient catalytic processes to enhance yield and purity. This often includes high-pressure hydrogenation for the reduction steps and the use of solid acid catalysts for esterification to ensure high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions it Undergoes: Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxo-derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, forming amides, or other substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, hydrogen gas with catalysts like palladium.
Substitution Conditions: Electrophiles such as acyl chlorides or sulfonyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed: Depending on the reaction type, the major products can include:
Oxo-derivatives from oxidation.
Alcohols from reduction.
Amides or sulfonamides from substitution reactions.
Scientific Research Applications
Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride is employed in various research applications due to its versatile reactivity and biological activity.
In Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole-based compounds.
In Biology: Studies have explored its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
In Medicine: This compound has been investigated for its potential role in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
In Industry: Its derivatives are used in the production of materials such as polymers and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The amino group, for instance, can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis in biological systems, releasing the active form of the compound.
Comparison with Similar Compounds
When compared to other pyrrole derivatives, Methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride stands out due to its specific functional groups that confer unique reactivity and biological activity.
Similar Compounds: Pyrrole-2-carboxylic acid, Methyl pyrrole-2-carboxylate, 2,5-Dimethylpyrrole.
Uniqueness: The combination of the amino and ester groups in this specific configuration offers distinctive pathways for synthetic and biological transformations not readily available in its analogs.
Conclusion
This compound is a compound of significant scientific interest due to its unique chemical structure and reactivity. Its versatility makes it an important subject of study across various fields, from synthetic chemistry to medicinal research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-10-6(9)4-2-3-5(7)8-4;/h4H,2-3H2,1H3,(H2,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRJWOCRHVXNC-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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